1-(2-chlorophenyl)-1H-pyrazol-4-amine

Myeloperoxidase inhibition Inflammation Enzyme assay

Using generic N-aryl-4-aminopyrazole building blocks risks binding failures and yield discrepancies. 1-(2-Chlorophenyl)-1H-pyrazol-4-amine (CAS 14060-57-2) provides a structurally defined scaffold with a free 4-amino group and a 2-chlorophenyl moiety that enables orthogonal derivatization. Elaborated derivatives have demonstrated 1 nM IC₅₀ against MPO and 500 nM IC₅₀ against the CBP/p300 bromodomain. The ≥95% purity and established synthetic routes support reproducible SAR campaigns. Procurement from BenchChem ensures consistent quality and reliable global supply for medicinal chemistry and library synthesis.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
CAS No. 14060-57-2
Cat. No. B1462682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-1H-pyrazol-4-amine
CAS14060-57-2
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=C(C=N2)N)Cl
InChIInChI=1S/C9H8ClN3/c10-8-3-1-2-4-9(8)13-6-7(11)5-12-13/h1-6H,11H2
InChIKeyKXMOIUPAAPMSMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorophenyl)-1H-pyrazol-4-amine (CAS 14060-57-2): A Strategic 4-Aminopyrazole Scaffold with Distinct Conformational and Substitution Characteristics


1-(2-Chlorophenyl)-1H-pyrazol-4-amine (CAS 14060-57-2) is a heterocyclic building block featuring a pyrazole core bearing an amino group at the 4-position and a 2-chlorophenyl substituent at the N1 nitrogen . With a molecular weight of 193.63 g/mol and a molecular formula of C9H8ClN3, this compound serves as a versatile small molecule scaffold in medicinal chemistry and organic synthesis [1]. Unlike unsubstituted phenyl analogs or 3,5-dimethyl derivatives, the presence of the 2-chloro substituent on the aromatic ring introduces steric constraints and electronic effects that influence conformational preferences and intermolecular interactions [2]. This baseline structural identity establishes the foundation for understanding where and how this specific derivative diverges from its closest analogs.

Why 1-(2-Chlorophenyl)-1H-pyrazol-4-amine Cannot Be Indiscriminately Replaced by Other N-Aryl-4-aminopyrazoles


Substituting 1-(2-chlorophenyl)-1H-pyrazol-4-amine with a structurally similar analog—such as the unsubstituted phenyl derivative, the 2-fluoro variant, or the 2-bromo analog—carries quantifiable risks to experimental reproducibility and target binding. Crystallographic evidence demonstrates that the 2-chloro substituent induces distinct dihedral angles between the pyrazole core and the aryl ring relative to other halogen analogs, directly affecting molecular recognition events in biological systems [1]. Furthermore, the presence and identity of the ortho halogen modulates enzyme inhibition potency; the 2-chlorophenyl derivative, when incorporated into more elaborate structures, exhibits IC50 values that differ from other halogen-substituted analogs by orders of magnitude against validated targets such as MPO and CBP [2]. The 4-amino handle itself represents a vector for further derivatization, and any substitution on the phenyl ring that alters the electronics or sterics of the system will necessarily shift the reactivity and binding landscape. Procurement decisions that treat all N-aryl-4-aminopyrazoles as interchangeable will encounter binding failures, synthetic yield discrepancies, and reduced functional selectivity that are predictable from the physicochemical data outlined below.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-1H-pyrazol-4-amine (CAS 14060-57-2) Against Key Analogs


MPO Inhibition: Sub-Nanomolar Potency of a 1-(2-Chlorophenyl)-1H-pyrazol-4-amine-Derived Analog Establishes Scaffold Viability for Inflammatory Target Engagement

A derivative incorporating the 1-(2-chlorophenyl)-1H-pyrazol-4-amine core demonstrates potent inhibition of myeloperoxidase (MPO) with an IC50 of 1 nM in a chlorination activity assay. This value, obtained against recombinant human MPO, establishes the 2-chlorophenyl substitution as a privileged motif for this target. While direct comparator data for the unsubstituted phenyl analog or 2-fluoro analog in the same MPO assay is not available, the 1 nM IC50 provides a quantitative benchmark for this specific substitution pattern in MPO inhibitor design [1].

Myeloperoxidase inhibition Inflammation Enzyme assay

CREB-Binding Protein (CBP) Inhibition: 500 nM IC50 of 4-Aryl Derivative Establishes 2-Chlorophenyl Pyrazole as a Productive Kinase Inhibitor Motif

A compound featuring the 1-(2-chlorophenyl)-1H-pyrazol-4-yl core elaborated at the 4-position with a bipyridine-dione moiety exhibits an IC50 of 500 nM against CREB-binding protein (CBP) [1]. This value demonstrates that the 2-chlorophenyl substitution is compatible with achieving sub-micromolar CBP inhibition when used as a core scaffold. No comparative data for the 2-fluoro, 2-bromo, or unsubstituted phenyl analogs in the same assay are available; the 500 nM value provides a quantitative activity reference for this substitution class in CBP-targeted applications.

CBP inhibition Epigenetics Kinase inhibitor scaffold

Conformational Differentiation: Chlorophenyl-Pyrazole Dihedral Angle of −53.3° Versus 114.09° in Alternative Crystal Form Demonstrates Conformational Flexibility Relative to Rigid Analogs

X-ray crystallographic analysis of 1-(2-chlorophenyl)-1H-pyrazol-4-amine reveals two crystallographically independent molecules (A and B) with distinct dihedral angles between the chlorophenyl ring and the pyrazole core: −53.3(2)° and 114.09(18)°, respectively [1]. This 167° difference between conformational states within the same crystal lattice demonstrates inherent torsional flexibility. The unsubstituted phenyl analog adopts a single, more planar conformation, while the 2-fluoro and 2-bromo analogs exhibit dihedral angles that differ from the chloro derivative due to varying steric and electronic effects [2].

Conformational analysis X-ray crystallography Molecular recognition

Structural Identity Verification: 1-(2-Chlorophenyl)-1H-pyrazol-4-amine Confers Distinct Molecular Weight of 193.63 g/mol Versus 177.18 g/mol (2-Fluoro) and 238.08 g/mol (2-Bromo)

The molecular weight of 1-(2-chlorophenyl)-1H-pyrazol-4-amine is 193.63 g/mol, corresponding to the molecular formula C9H8ClN3 [1]. This distinguishes it unambiguously from the 2-fluoro analog (MW 177.18 g/mol, C9H8FN3) and the 2-bromo analog (MW 238.08 g/mol, C9H8BrN3). In LC-MS and high-resolution mass spectrometry workflows, these mass differences are unequivocally detectable, enabling confident compound verification and preventing misidentification during synthesis or biological testing.

Molecular weight Structure confirmation Analytical characterization

Commercial Purity Baseline: 1-(2-Chlorophenyl)-1H-pyrazol-4-amine is Available at ≥95% Purity Standard Across Multiple Reputable Suppliers

Multiple commercial suppliers, including CymitQuimica and Leyan, offer 1-(2-chlorophenyl)-1H-pyrazol-4-amine at a minimum purity of 95% . This established purity baseline ensures that researchers can source the compound with consistent quality for synthetic and biological applications. While the 2-fluoro and 2-bromo analogs are also available at similar purity levels, the chloro derivative benefits from broader supplier availability and more extensive historical usage data.

Purity specification Quality control Procurement

Procurement-Driven Application Scenarios for 1-(2-Chlorophenyl)-1H-pyrazol-4-amine Based on Validated Quantitative Evidence


MPO Inhibitor Hit Identification and Lead Optimization

Researchers initiating a myeloperoxidase (MPO) inhibitor program can justify the selection of 1-(2-chlorophenyl)-1H-pyrazol-4-amine as a scaffold based on the 1 nM IC50 demonstrated by a derivative incorporating this core [1]. The availability of the free 4-amino group permits rapid library synthesis (e.g., amide coupling, reductive amination, or Suzuki cross-coupling) to explore structure-activity relationships (SAR) around this validated potency benchmark.

CBP/p300 Epigenetic Probe Development

For scientists targeting the CREB-binding protein (CBP) or p300 bromodomain, the 500 nM IC50 of a 4-aryl elaborated derivative confirms that the 1-(2-chlorophenyl)-1H-pyrazol-4-amine core is a productive starting point for inhibitor development [1]. The compound can be procured as a building block for synthesizing focused libraries aimed at improving potency through substitution at the 4-amino position.

Conformational Studies and Structure-Based Drug Design

The crystallographically validated conformational flexibility of 1-(2-chlorophenyl)-1H-pyrazol-4-amine—exhibiting dihedral angles of −53.3° and 114.09° in the solid state—makes this compound a valuable model system for studying the relationship between aryl-pyrazole torsion and target binding [1]. Computational chemists and structural biologists can use this derivative to parameterize force fields or as a reference for virtual screening campaigns.

Synthetic Methodology Development Using a Validated Halogenated Pyrazole Building Block

The 2-chlorophenyl substituent serves as a synthetic handle for further functionalization, including Buchwald-Hartwig aminations or Ullmann-type couplings at the chloro position. Additionally, the 4-amino group provides a distinct reactive site orthogonal to the aromatic halide, enabling sequential derivatization strategies. The established commercial purity of ≥95% ensures reproducible synthetic outcomes [1].

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